2-Amino-4-ethylphenol

Crystal engineering Supramolecular synthons Solid-state characterization

Formulators seeking a primary intermediate with higher lipophilicity than 2-aminophenol (LogP 0.84) require 2-amino-4-ethylphenol (LogP 1.27-1.80) for improved keratin fiber partitioning. The C4-ethyl substituent reduces aqueous solubility ~4-fold, minimizing premature leaching during dye application. • Primary intermediate for oxidative hair dyes-not a coupler (unlike 5-ethyl regioisomer) • Recognized in SCCS safety evaluations; polymorphs validated by single-crystal XRD • Available from stock with full analytical documentation

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 94109-11-2
Cat. No. B1269030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-ethylphenol
CAS94109-11-2
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)N
InChIInChI=1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3
InChIKeyLUKYIMOTPSTGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-ethylphenol (CAS 94109-11-2): ortho-Aminophenol Scaffold with C4-Ethyl Substitution for Dye Intermediate and Supramolecular Synthon Applications


2-Amino-4-ethylphenol (CAS 94109-11-2) is an ortho-aminophenol derivative bearing an ethyl substituent at the para position relative to the hydroxyl group (C4). With molecular formula C₈H₁₁NO and a molecular weight of 137.18 g·mol⁻¹, this compound is classified as a substituted 2-aminophenol . It is primarily recognized as an intermediate in oxidative hair dye formulations and as a building block in the synthesis of pesticides and other fine chemicals [1]. Its solid-state properties have been characterized by single-crystal X-ray diffraction, revealing herringbone and tetragonal polymorphs sustained by O–H⋯N and N–H⋯O hydrogen bond synthons [2]. Sigma-Aldrich supplies this compound as part of a collection of unique chemicals for early discovery research .

Why Generic 2-Aminophenol Cannot Replace 2-Amino-4-ethylphenol: Substituent-Driven Divergence in Physicochemical and Solid-State Properties


The C4-ethyl substituent on 2-amino-4-ethylphenol is not a passive structural ornament—it fundamentally alters the compound's physicochemical profile relative to the parent 2-aminophenol scaffold. The ethyl group increases lipophilicity by approximately 0.4–1.0 logP units [1], raises the phenolic pKa by roughly 0.1–0.7 units , elevates the boiling point by over 90 °C relative to 2-aminophenol , and reduces aqueous solubility approximately 4-fold . These shifts are not incremental; they dictate solvent partitioning behavior during synthesis, alter the oxidation potential relevant to dye formation, and change crystallization outcomes . Importantly, the position of the ethyl group is also critical: the regioisomer 2-amino-5-ethylphenol functions as a coupler in oxidative hair dye compositions producing distinct yellow shades, whereas 2-amino-4-ethylphenol serves as a primary intermediate yielding different coloration profiles [2]. Simple replacement with unsubstituted 2-aminophenol or a differently substituted analog will yield a different compound with different performance characteristics.

Quantitative Differentiation Evidence for 2-Amino-4-ethylphenol Versus Closest Analogs: A Comparator-Anchored Procurement Guide


Crystal Polymorphism: Herringbone and Tetragonal Forms Confirmed by X-Ray Diffraction Versus 2-Aminophenol

2-Amino-4-ethylphenol crystallizes in at least two distinct polymorphic forms—herringbone and tetragonal—as determined by single-crystal X-ray diffraction [1]. The crystal packing is governed by O–H⋯N and N–H⋯O hydrogen bonds forming small and large supramolecular synthons. In contrast, 2-aminophenol (the unsubstituted parent scaffold) crystallizes in an orthorhombic pyramidal needle morphology with different hydrogen bonding architecture [2]. The crystal structure prediction (CSP) study by Dey et al. (2006) specifically validated the experimental structure of 2-amino-4-ethylphenol against computational predictions, confirming that the ethyl substituent directs a unique packing motif that is not observed in the parent compound [1]. This polymorphic behavior has direct implications for formulation consistency, dissolution rate, and solid-state stability in industrial applications.

Crystal engineering Supramolecular synthons Solid-state characterization

Lipophilicity (LogP) Comparison: 2-Amino-4-ethylphenol Versus 2-Aminophenol and 2-Amino-4-methylphenol

The C4-ethyl substituent confers a significant increase in lipophilicity compared to the parent 2-aminophenol scaffold. Calculated LogP values for 2-amino-4-ethylphenol range from 1.27 to 1.80 across different computational methods [1][2]. In contrast, 2-aminophenol has a calculated LogP of approximately 0.84 (ChemBase) or 0.62 (Hansch et al., 1995 experimental) [3][4]. The methyl analog 2-amino-4-methylphenol shows an intermediate LogP of approximately 1.11 . This represents a LogP increase of approximately 0.4–1.0 units versus the parent 2-aminophenol, and approximately 0.2–0.7 units versus the 4-methyl analog, reflecting the additive contribution of the ethyl group to molecular hydrophobicity.

Lipophilicity Partition coefficient Drug-likeness

Aqueous Solubility: 4-Fold Reduction Versus 2-Aminophenol Driven by C4-Ethyl Substitution

2-Amino-4-ethylphenol exhibits an experimentally determined aqueous solubility of approximately 4.1 g/L at 25 °C . This represents a roughly 4-fold reduction compared to the parent compound 2-aminophenol, which has a reported solubility of approximately 17 g/L at 20 °C [1]. The 2-amino-4-methylphenol analog is also reported as 'slightly soluble' in water , consistent with the general trend that alkyl substitution at the C4 position of the 2-aminophenol scaffold progressively reduces aqueous solubility. This decreased water solubility of the 4-ethyl derivative is advantageous for organic-phase reactions and extractions, where reduced aqueous partitioning improves yield and simplifies workup procedures in dye intermediate and pesticide precursor synthesis.

Aqueous solubility Formulation Process chemistry

Thermal Properties: Boiling Point Elevation of +18 °C Over 2-Amino-4-methylphenol and +94 °C Over 2-Aminophenol

The boiling point of 2-amino-4-ethylphenol is 257.7 ± 28.0 °C at 760 mmHg . This represents a substantial elevation compared to both the methyl analog 2-amino-4-methylphenol (239.4 °C at 760 mmHg) [1] and the unsubstituted parent 2-aminophenol (164 °C at 11 mmHg; equivalent to approximately 150–164 °C at reduced pressure) [2]. The +18 °C increment from the 4-methyl to the 4-ethyl analog is consistent with the additional methylene group contribution to van der Waals interactions. Similarly, the melting point of 2-amino-4-ethylphenol is reported as >200 °C (with decomposition) or 137–138 °C (decomp) depending on the source , compared to 134–139 °C for 2-amino-4-methylphenol [1] and 172–177 °C for 2-aminophenol [2]. These thermal differences are directly relevant to distillation-based purification strategies and thermal stability assessments during procurement.

Thermal properties Boiling point Process safety

Phenolic pKa Modulation: C4-Ethyl Substitution Marginally Increases Acidity Relative to 2-Aminophenol

The predicted phenolic pKa of 2-amino-4-ethylphenol is 10.10 ± 0.18 , with an alternative calculated value of 10.65 (JChem) [1]. For comparison, the experimentally determined phenolic pKa of 2-aminophenol is 9.97 at 20 °C [2], while its amino group pKa is 4.78. The 2-amino-4-methylphenol analog has a predicted pKa of 10.06 ± 0.18 . The ethyl substitution at C4 thus produces a small but measurable increase in the phenolic pKa (ΔpKa ≈ +0.1 to +0.7) relative to the parent compound, consistent with the weak electron-donating inductive effect of the ethyl group stabilizing the protonated phenol form. This pKa shift affects the ionization state at formulation-relevant pH values and can influence oxidative coupling reactivity in dye formation processes. Note that these pKa values for the ethyl and methyl analogs are computationally predicted rather than experimentally measured, representing a limitation in the strength of this evidence dimension.

Acid dissociation constant Ionization state Reactivity

Regioisomeric Differentiation: 2-Amino-4-ethylphenol Versus 2-Amino-5-ethylphenol in Oxidative Hair Dye Function

The position of the ethyl substituent on the 2-aminophenol ring determines the compound's functional role in oxidative hair dye formulations. 2-Amino-5-ethylphenol (ethyl at C5) is explicitly classified and regulated as a coupler in oxidative hair dye products, with a maximum on-head concentration limit of 1.0% after mixing under oxidative conditions, as documented by the European Chemicals Agency (ECHA) [1]. It produces yellow shades when used without additional dyes [2]. 2-Amino-4-ethylphenol (ethyl at C4, the target compound), in contrast, is referenced in SCCS evaluations as a primary intermediate (oxidation base) rather than a coupler, forming stable dyes upon oxidation [3]. This regioisomeric distinction is critical: the two compounds are not interchangeable in formulations, as they participate in different steps of the oxidative dye-forming cascade and produce distinct color outcomes. The 4-ethyl isomer's role as a primary intermediate places it earlier in the color development pathway, dictating compatibility with different couplers for achieving target shade ranges.

Oxidative hair dye Regioisomer Coupler vs. primary intermediate

Evidence-Backed Application Scenarios for 2-Amino-4-ethylphenol: Where the C4-Ethyl Substituent Delivers Measurable Advantage


Oxidative Hair Dye Formulations Requiring a Primary Intermediate with Enhanced Organic-Phase Partitioning

For oxidative hair dye manufacturers seeking a primary intermediate with higher lipophilicity than 2-aminophenol (LogP 0.84), 2-amino-4-ethylphenol (LogP 1.27–1.80) offers improved partitioning into the keratin fiber lipid matrix [1]. The ~4-fold lower aqueous solubility (4.1 vs. 17 g/L) also reduces premature leaching during the dye application process, contributing to more controlled color development. Formulators must note that the 5-ethyl regioisomer (2-amino-5-ethylphenol) functions as a coupler rather than a primary intermediate, making the 4-ethyl isomer the correct selection when an ethyl-substituted primary intermediate is required [2]. The compound is recognized in SCCS evaluations for oxidative hair dye use, providing a regulatory reference point for compliance documentation [3].

Supramolecular Synthon Screening and Crystal Engineering Studies Leveraging Polymorphic Diversity

2-Amino-4-ethylphenol is uniquely characterized among simple 2-aminophenol derivatives by its experimentally confirmed herringbone and tetragonal polymorphs, sustained by O–H⋯N and N–H⋯O hydrogen bond synthons [4]. This polymorphic diversity, validated by single-crystal X-ray diffraction and crystal structure prediction (CSP) studies, makes it a valuable synthon screening tool for identifying new supramolecular structures . Researchers investigating crystallization outcomes of aminophenol derivatives can use this compound as a reference standard where the C4-ethyl group predictably directs packing motifs not accessible to the parent 2-aminophenol scaffold. The isomorphous relationship with other compounds in the same series further enables comparative crystallographic studies .

Synthesis of Pesticide Intermediates Requiring an Alkylated 2-Aminophenol Building Block

Patent literature explicitly identifies 2-amino-4-substituted phenols as useful intermediates for pesticide production [5]. The C4-ethyl substitution on the 2-aminophenol scaffold provides a balance of increased lipophilicity (ΔLogP ≈ +0.4 to +1.0 vs. 2-aminophenol) while retaining the reactive ortho-aminophenol core necessary for further functionalization [1]. The higher boiling point (257.7 °C vs. 239.4 °C for the 4-methyl analog) and controlled aqueous solubility (4.1 g/L) facilitate organic-solvent-based downstream reactions and extractions . The dedicated manufacturing method described in patent EP3369726B1 demonstrates industrial recognition of this compound class as requiring specialized synthetic routes distinct from unsubstituted 2-aminophenol production [5].

Analytical Method Development and Reference Standard Procurement for Aminophenol Metabolite Studies

In analytical contexts where aminophenol derivatives must be chromatographically resolved, 2-amino-4-ethylphenol offers distinct retention behavior on reverse-phase HPLC columns due to its elevated LogP (1.27–1.80) relative to 2-aminophenol (LogP 0.84) [1][6]. SIELC Technologies has published a validated RP-HPLC method for this compound using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, scalable to preparative separation and suitable for pharmacokinetic studies [6]. The compound's characteristic pKa (~10.10) and LogD profile (LogD₇.₄ ≈ 1.80) further distinguish it from related aminophenol metabolites in biological matrices, making it a useful reference standard for method development and validation [7].

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